molecular formula C22H22N4O3 B12428299 OT antagonist 1

OT antagonist 1

Cat. No.: B12428299
M. Wt: 390.4 g/mol
InChI Key: PFGOHCJFGDEHAX-HBTCSRNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OT antagonist 1: is a nonpeptide compound that selectively inhibits the oxytocin receptor. Oxytocin is a hormone involved in various physiological processes, including uterine contractions during labor and milk ejection during lactation. This compound is used primarily in research to study the effects of oxytocin and its receptor, as well as in potential therapeutic applications for conditions such as preterm labor .

Preparation Methods

Synthetic Routes and Reaction Conditions: OT antagonist 1 is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, selection of appropriate equipment, and ensuring compliance with safety and environmental regulations. The production process may also involve additional steps such as crystallization and drying to obtain the final product in a suitable form for use .

Chemical Reactions Analysis

Types of Reactions: OT antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Mechanism of Action

OT antagonist 1 exerts its effects by selectively binding to the oxytocin receptor, thereby inhibiting the action of oxytocin. The oxytocin receptor is a G-protein-coupled receptor that, when activated by oxytocin, triggers a cascade of intracellular signaling pathways. By blocking this receptor, this compound prevents the downstream effects of oxytocin, such as uterine contractions and milk ejection .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

[(2S,4E)-4-methoxyimino-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone

InChI

InChI=1S/C22H22N4O3/c1-14-6-4-5-7-19(14)16-8-10-17(11-9-16)22(27)26-13-18(25-28-3)12-20(26)21-23-15(2)24-29-21/h4-11,20H,12-13H2,1-3H3/b25-18+/t20-/m0/s1

InChI Key

PFGOHCJFGDEHAX-HBTCSRNFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N/OC)/C[C@H]3C4=NC(=NO4)C

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C4=NC(=NO4)C

Origin of Product

United States

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